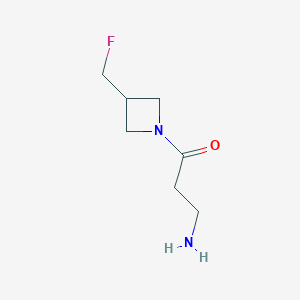

3-Amino-1-(3-(fluoromethyl)azetidin-1-yl)propan-1-one

Description

Properties

IUPAC Name |

3-amino-1-[3-(fluoromethyl)azetidin-1-yl]propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13FN2O/c8-3-6-4-10(5-6)7(11)1-2-9/h6H,1-5,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOQPNWRXCJVADF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C(=O)CCN)CF | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13FN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

160.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-1-(3-(fluoromethyl)azetidin-1-yl)propan-1-one typically involves the following steps:

-

Formation of the Azetidine Ring: : The azetidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a β-amino alcohol. The reaction conditions often include the use of a strong base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in an aprotic solvent like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).

-

Introduction of the Fluoromethyl Group: : The fluoromethyl group can be introduced via a nucleophilic substitution reaction using a fluoromethylating agent such as fluoroiodomethane (CH2FI) or fluoromethyl sulfonate (CH2FSO3). This step typically requires a strong base and an aprotic solvent.

-

Attachment of the Amino Group: : The amino group can be introduced through a reductive amination reaction. This involves the reaction of the azetidine intermediate with an amine source, such as ammonia or an amine derivative, in the presence of a reducing agent like sodium cyanoborohydride (NaBH3CN) or hydrogen gas (H2) with a metal catalyst.

Industrial Production Methods

Industrial production of 3-Amino-1-(3-(fluoromethyl)azetidin-1-yl)propan-1-one may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques like crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

-

Oxidation: : The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of imines or oximes. Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

-

Reduction: : Reduction reactions can target the carbonyl group, converting it to an alcohol. Typical reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

-

Substitution: : The fluoromethyl group can participate in nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles such as thiols, amines, or alkoxides.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

Substitution: Thiols, amines, alkoxides

Major Products Formed

Oxidation: Imines, oximes

Reduction: Alcohols

Substitution: Thiol-substituted, amine-substituted, alkoxide-substituted derivatives

Scientific Research Applications

Overview

3-Amino-1-(3-(fluoromethyl)azetidin-1-yl)propan-1-one is a novel compound with a unique structure that includes an azetidine ring, a propanone functional group, and an amino group. Its molecular formula is C₇H₁₄FN₃O, and it has garnered attention in medicinal chemistry for its potential therapeutic applications. This article explores its applications, particularly in the fields of medicinal chemistry and pharmacology.

Medicinal Chemistry Applications

3-Amino-1-(3-(fluoromethyl)azetidin-1-yl)propan-1-one shows promise in various therapeutic areas:

Hormone-Related Therapies

Research indicates that compounds with similar structures can modulate estrogen receptors, suggesting potential applications in:

- Endocrine Therapy : Targeting hormone-sensitive cancers such as breast cancer by inhibiting estrogen receptor activity.

Neurological Applications

The structural features of this compound may allow it to interact with neurotransmitter systems, potentially leading to applications in:

- Neurotransmitter Modulation : Similar compounds have been linked to the modulation of serotonin receptors, which could be beneficial in treating mood disorders.

Anticancer Research

The compound's ability to influence signaling pathways involved in cell proliferation and apoptosis makes it a candidate for further investigation in:

- Cancer Therapeutics : Understanding its mechanisms could lead to novel treatments for various malignancies .

Synthesis and Mechanism of Action

The synthesis of 3-amino-1-(3-(fluoromethyl)azetidin-1-yl)propan-1-one typically involves multi-step processes that include the formation of the azetidine ring followed by the introduction of functional groups. The mechanisms through which this compound exerts its effects are still under investigation but may involve:

- Receptor Binding Affinity : Preliminary studies suggest it may bind to estrogen receptors, influencing hormonal signaling pathways .

Comparative Analysis with Related Compounds

A comparative analysis of structurally related compounds highlights unique aspects of 3-amino-1-(3-(fluoromethyl)azetidin-1-yl)propan-1-one:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 2-(3-(Fluoromethyl)azetidine) | Similar azetidine ring; lacks propanone moiety | Primarily used in synthesizing estrogen receptor modulators |

| 4-Amino-3-fluorobenzonitrile | Aromatic amine with fluorine substituent | Exhibits different biological activities related to neurotransmitter modulation |

| 5-Fluoroindole | Indole structure with a fluorine atom | Known for its role in serotonin receptor interactions |

This table illustrates how the unique combination of functional groups in 3-amino-1-(3-(fluoromethyl)azetidin-1-yl)propan-1-one may confer distinct pharmacological properties compared to other compounds.

Case Studies and Research Findings

Several studies have examined the biological activity and potential applications of this compound:

Study 1: Estrogen Receptor Modulation

A study focused on the interaction of similar azetidine derivatives with estrogen receptors demonstrated significant binding affinity, suggesting that further exploration of 3-amino-1-(3-(fluoromethyl)azetidin-1-yl)propan-1-one could yield valuable insights into hormone-related therapies .

Study 2: Neurotransmitter Interaction

Another research effort highlighted the potential for azetidine derivatives to modulate neurotransmitter systems, indicating that this compound might offer therapeutic avenues for neurological disorders .

Mechanism of Action

The mechanism of action of 3-Amino-1-(3-(fluoromethyl)azetidin-1-yl)propan-1-one involves its interaction with specific molecular targets. The fluoromethyl group can enhance the compound’s binding affinity to enzymes or receptors by forming strong hydrogen bonds or hydrophobic interactions. The azetidine ring may also contribute to the compound’s stability and reactivity, facilitating its interaction with biological macromolecules.

Comparison with Similar Compounds

3-Amino-1-(1H-benzo[d]imidazol-1-yl)propan-1-one

- Structure : Replaces the azetidine ring with a planar benzimidazole moiety.

- Key Differences :

- Electronic Effects : The benzimidazole group is aromatic and electron-rich, enabling π-π stacking interactions, unlike the electron-deficient fluoromethyl-azetidine.

- Biological Activity : Synthesized as a Mannich base derivative, this compound class has demonstrated antitubercular activity in preliminary studies, suggesting that heterocycle choice (benzimidazole vs. azetidine) significantly impacts pharmacological properties .

3-Amino-1-(3-methoxyazetidin-1-yl)propan-1-one

- Structure : Features a methoxy (-OCH₃) group instead of fluoromethyl on the azetidine ring.

- Key Differences: Substituent Effects: Methoxy is electron-donating, increasing electron density on the azetidine nitrogen, whereas fluoromethyl is electron-withdrawing. Physicochemical Properties: Molecular weight = 158.2 g/mol (vs. 172.2 g/mol for the fluoromethyl analog). The methoxy group may reduce lipophilicity (clogP ≈ 0.5) compared to fluoromethyl (clogP ≈ 1.2) .

3-Amino-1-(3-(methoxymethyl)-3-(trifluoromethyl)pyrrolidin-1-yl)propan-1-one

- Structure : Pyrrolidine (five-membered ring) substituted with methoxymethyl and trifluoromethyl groups.

- Key Differences: Ring Strain: Pyrrolidine’s reduced strain vs. azetidine may enhance conformational stability. The methoxymethyl group adds steric bulk, possibly hindering target binding .

- Synthetic Challenges : Fluorinated pyrrolidines require specialized fluorination techniques, complicating synthesis compared to azetidine analogs .

1-(3-Aminophenyl)propan-1-one

- Structure: Lacks a heterocycle, featuring a 3-aminophenyl group instead.

- Key Differences: Planarity vs. Three-Dimensionality: The planar phenyl group enables interactions with flat binding pockets, whereas azetidine’s 3D structure may suit sterically constrained targets.

Structural and Functional Analysis Table

Biological Activity

3-Amino-1-(3-(fluoromethyl)azetidin-1-yl)propan-1-one is a compound of growing interest in medicinal chemistry due to its unique structural features, which include an amino group, a fluoromethyl substituent, and an azetidine ring. Its molecular formula is C₇H₁₄FN₃O, and it is being investigated for its potential biological activities, particularly in the fields of cancer therapy and antimicrobial research.

Structural Overview

The compound's structure can be broken down as follows:

- Azetidine Ring : A four-membered cyclic amine that enhances the compound's reactivity.

- Fluoromethyl Group : This substituent may improve the compound's binding affinity to biological targets.

- Propanone Functional Group : Contributes to the overall stability and interaction capabilities of the molecule.

The biological activity of 3-amino-1-(3-(fluoromethyl)azetidin-1-yl)propan-1-one is hypothesized to arise from its ability to interact with various biological targets, including enzymes and receptors involved in critical signaling pathways. The fluoromethyl group enhances the binding affinity through hydrophobic interactions and hydrogen bonding, while the azetidine ring may stabilize these interactions.

Anticancer Activity

Research indicates that compounds with similar structural motifs can exhibit significant anticancer properties. For instance, studies have shown that azetidinone derivatives can inhibit cell proliferation and induce apoptosis in various cancer cell lines, including breast and prostate cancer cells .

Table 1: Comparison of Biological Activities of Related Compounds

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 3-Amino-1-(3-(fluoromethyl)azetidin-1-yl)propan-1-one | Azetidine ring, Amino group, Fluoromethyl group | Potential estrogen receptor modulation |

| 4-Amino-3-fluorobenzonitrile | Aromatic amine with a fluorine substituent | Neurotransmitter modulation |

| 2-(3-(Fluoromethyl)azetidine) | Similar azetidine ring without propanone | Estrogen receptor modulator synthesis |

Antimicrobial Properties

The antimicrobial potential of azetidinone derivatives has been documented, with some compounds demonstrating activity against both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell wall synthesis or interference with protein synthesis pathways.

Case Studies

Recent studies have highlighted the efficacy of azetidinone derivatives in cancer treatment. For example, one study demonstrated that a related compound inhibited the proliferation of MCF-7 human breast carcinoma cells at nanomolar concentrations . Another study reported that certain azetidinone derivatives exhibited antiviral properties against human coronaviruses, suggesting a broader therapeutic potential beyond oncology .

Q & A

Basic: What are the recommended synthetic routes for 3-Amino-1-(3-(fluoromethyl)azetidin-1-yl)propan-1-one?

Answer:

The compound can be synthesized via Mannich base reactions , leveraging the reactivity of the azetidine and amino-propanone moieties. A typical approach involves:

- Step 1 : Reacting 3-(fluoromethyl)azetidine with formaldehyde and an amine precursor under reflux in ethanol (4–6 hours), followed by recrystallization (e.g., acetone) to isolate intermediates .

- Step 2 : Introducing the propan-1-one backbone through nucleophilic substitution or condensation reactions. For analogs, HPLC or column chromatography is recommended for purification due to potential byproducts from fluoromethyl group reactivity .

- Key Considerations : Optimize pH (7–9) and solvent polarity to stabilize the fluoromethyl group and minimize hydrolysis .

Basic: How can the structure of this compound be validated experimentally?

Answer:

Use a combination of:

- X-ray crystallography : Refinement with SHELXL (via SHELX suite) is ideal for resolving the azetidine ring conformation and fluorine positioning. High-resolution data (d ≤ 0.8 Å) improves accuracy .

- NMR spectroscopy :

Advanced: What computational methods are suitable for modeling the fluoromethyl group’s electronic effects?

Answer:

- DFT Calculations : Use B3LYP/6-311++G(d,p) to model steric and electronic interactions. Fluorine’s electronegativity alters charge distribution on the azetidine ring, affecting dipole moments and reactivity .

- Molecular Dynamics (MD) : Simulate solvation effects (e.g., in DMSO or water) to predict hydrogen-bonding patterns between the amino group and solvent .

- Docking Studies : If targeting biological systems (e.g., enzymes), use AutoDock Vina to assess interactions with fluoromethyl’s hydrophobic/electrostatic properties .

Advanced: How does the fluoromethyl group influence reaction kinetics in substitution reactions?

Answer:

The fluoromethyl group:

- Activates the azetidine ring via inductive effects, increasing susceptibility to nucleophilic attack at the β-carbon.

- Retards SN2 mechanisms due to steric hindrance. Kinetic studies (e.g., using Hammett plots ) show a ρ value of ~+1.2 for electron-withdrawing substituents .

- Methodological Note : Monitor reactions via LC-MS to track intermediates and quantify rate constants under varying temperatures (25–60°C) .

Advanced: How to resolve contradictions in crystallographic vs. computational bond-length data?

Answer:

- Data Validation : Cross-check SHELXL-refined bond lengths (C-F: ~1.39 Å) with DFT-optimized geometries. Discrepancies >0.02 Å suggest overfitting or thermal motion .

- Twinning Analysis : For poor-quality crystals, use SHELXD to detect twinning and reprocess data with HKLF5 format .

- Electron Density Maps : Overlay 2Fo-Fc maps (contoured at 1.5σ) to validate fluorine positions and occupancy rates .

Basic: What are the stability considerations for storage and handling?

Answer:

- Storage : Under inert atmosphere (N₂/Ar) at -20°C to prevent hydrolysis of the fluoromethyl group. Use amber vials to avoid photodegradation .

- Stability Assays : Monitor via HPLC-UV (λ = 254 nm) over 30 days. Degradation products (e.g., free azetidine) indicate moisture ingress .

Advanced: What strategies optimize enantiomeric purity for chiral derivatives?

Answer:

- Chiral Chromatography : Use Chiralpak IA-3 columns with hexane:IPA (90:10) to resolve enantiomers (α >1.2) .

- Asymmetric Synthesis : Employ BINOL-derived catalysts during Mannich reactions to induce >90% ee. Monitor via circular dichroism (CD) .

- Kinetic Resolution : Leverage enantioselective enzymatic hydrolysis (e.g., lipases) for racemic mixtures .

Advanced: How to design structure-activity relationship (SAR) studies for azetidine-containing analogs?

Answer:

- Core Modifications : Replace fluoromethyl with -CF₃ or -CH₂Cl to assess electronic vs. steric effects .

- Bioactivity Assays : Test against targets like Caspase-1 (fluorine’s role in hydrophobic binding pockets) using fluorescence polarization .

- Data Analysis : Apply multivariate regression (e.g., PLS) to correlate substituent parameters (σ, π) with IC₅₀ values .

Basic: What analytical techniques confirm the absence of synthetic byproducts?

Answer:

- GC-MS : Detect volatile impurities (e.g., unreacted formaldehyde) with a DB-5MS column .

- HRMS : Confirm molecular ion ([M+H]⁺) with <2 ppm error. Fragmentation patterns (e.g., loss of -CH₂F) validate structure .

Advanced: What are the challenges in scaling up synthesis for in vivo studies?

Answer:

- Purification : Switch from column chromatography to recrystallization (acetone/hexane) for gram-scale batches.

- Fluorine Handling : Use PTFE-lined reactors to avoid leaching and contamination .

- Yield Optimization : Conduct DoE (Design of Experiments) to balance reaction time (4–8 hours) and temperature (40–80°C) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.